molecular formula C20H22O B6355212 (2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1002246-00-5

(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No. B6355212
CAS RN: 1002246-00-5
M. Wt: 278.4 g/mol
InChI Key: FRMWGAGDWHMRJC-XYOKQWHBSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as DMMPP, is a synthetic compound of interest in the fields of organic and medicinal chemistry. It is a highly versatile compound, with potential applications in pharmaceuticals, agriculture, and biotechnology. As a synthetic compound, DMMPP can be synthesized in a variety of ways, and its unique structure and properties have made it an attractive target for research in a variety of areas.

Scientific Research Applications

DMMPP has been studied extensively for its potential applications in a variety of scientific fields. It has been shown to have potential applications in the field of medicinal chemistry, as it has been found to possess antifungal, antibacterial, and antiviral properties. It has also been studied for its potential use as an agricultural insecticide and as a biopesticide. Additionally, DMMPP has been studied for its potential use as a herbicide and as a fungicide.

Mechanism of Action

The mechanism of action of DMMPP is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme results in increased levels of acetylcholine in the nervous system, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
DMMPP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have antifungal, antibacterial, and antiviral properties. It has also been found to have insecticidal and fungicidal properties. Additionally, DMMPP has been found to have anticonvulsant, antinociceptive, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMMPP in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, DMMPP is a highly versatile compound, which makes it suitable for a variety of applications.
However, there are some limitations to using DMMPP in laboratory experiments. For example, it is a highly volatile compound and can be difficult to handle and store. Additionally, the exact mechanism of action of DMMPP is still not fully understood, so its effects on biochemical and physiological processes may not be fully predictable.

Future Directions

Given the versatility of DMMPP, there are a variety of potential future directions for research. These include further investigation into the mechanism of action of DMMPP, as well as further studies into its potential applications in medicinal chemistry, agricultural insecticides, biopesticides, herbicides, and fungicides. Additionally, further research into the potential toxicity of DMMPP could be conducted, as well as research into its potential interactions with other compounds. Finally, further research into the potential uses of DMMPP in the field of biotechnology could be conducted.

Synthesis Methods

DMMPP can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of 4-methylbenzaldehyde with propan-2-yl bromide. This method involves the reaction of 4-methylbenzaldehyde and propan-2-yl bromide with anhydrous aluminum chloride as a catalyst, followed by hydrolysis of the resulting product. Other methods for the synthesis of DMMPP include the reaction of 3,4-dimethylbenzaldehyde with propan-2-yl bromide in the presence of aluminum chloride, and the reaction of 4-methylbenzaldehyde with propan-2-yl bromide in the presence of a Lewis acid catalyst.

properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c1-14(2)18-10-6-17(7-11-18)8-12-20(21)19-9-5-15(3)16(4)13-19/h5-14H,1-4H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMWGAGDWHMRJC-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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